1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole
Description
1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole is a silicon-containing pyrrole derivative characterized by a hexyl chain terminating in a trichlorosilyl (-SiCl₃) group attached to the nitrogen atom of the pyrrole ring. This structure combines the electron-rich aromaticity of pyrrole with the reactivity of the trichlorosilyl group, making it valuable in surface chemistry and materials science. The trichlorosilyl moiety enables covalent bonding to hydroxylated surfaces (e.g., glass, silica), facilitating applications in self-assembled monolayers (SAMs) and functional coatings .
Properties
Molecular Formula |
C10H16Cl3NSi |
|---|---|
Molecular Weight |
284.7 g/mol |
IUPAC Name |
trichloro(6-pyrrol-1-ylhexyl)silane |
InChI |
InChI=1S/C10H16Cl3NSi/c11-15(12,13)10-6-2-1-3-7-14-8-4-5-9-14/h4-5,8-9H,1-3,6-7,10H2 |
InChI Key |
CULSYQPTMIPKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole typically involves the reaction of 1H-pyrrole with 6-bromohexyltrichlorosilane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to yield corresponding pyrrolidine derivatives.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form a variety of organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines under anhydrous conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicon-based coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole involves its ability to undergo various chemical transformations due to the reactive trichlorosilyl group. This group can form strong bonds with other molecules, facilitating the formation of complex structures. The pyrrole ring can interact with biological targets, potentially influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
1-Hexyl-1H-pyrrole
- Structure : A hexyl chain (-C₆H₁₃) attached to pyrrole’s nitrogen.
- Properties: Lacks the reactive trichlorosilyl group, resulting in lower surface reactivity. Primarily used as a monomer for conductive polymers (e.g., poly(pyrrole)) due to its alkyl chain enhancing solubility .
- Synthesis : Synthesized via alkylation of pyrrole with bromohexane under basic conditions (NaH/THF), as described in .
2,5-Dibromo-1-hexyl-1H-pyrrole
- Structure : Hexyl chain with bromine substituents at pyrrole’s 2- and 5-positions.
- Properties : Bromine atoms enable further functionalization (e.g., cross-coupling reactions). Used in polymer chemistry to create π-conjugated systems .
- Key Difference : Unlike 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole, this compound’s reactivity stems from halogenated aromatic positions rather than a silicon-based anchor.
3-Heptyl-1H-pyrrole
- Structure : Heptyl chain (-C₇H₁₅) at pyrrole’s 3-position.
- Properties : Longer alkyl chain increases hydrophobicity but reduces electronic conjugation. Classified as a Category 4 oral toxin (H302) and skin irritant (H315) .
- Application : Primarily a laboratory intermediate, contrasting with the surface-modification utility of the trichlorosilyl derivative.
Research Findings :
- The trichlorosilyl group in this compound enhances surface adhesion compared to non-silicon analogues. For example, SAMs derived from this compound exhibit superior stability on silica substrates compared to alkylpyrroles .
- In contrast, 1-hexyl-1H-pyrrole’s electropolymerization yields films with conductivity ~10 S/cm, but its lack of surface-binding groups limits use in device fabrication .
Biological Activity
1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole is a pyrrole derivative notable for its unique structural characteristics, particularly the presence of a trichlorosilyl group. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies, synthesizing findings, and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is . The trichlorosilyl group may enhance its reactivity and biological interactions, particularly in the context of drug development and material science.
Antimicrobial Activity
Pyrrole derivatives, including those with halogenated substituents, have been documented to exhibit significant antimicrobial properties. Research indicates that halogenated pyrroles can effectively combat various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| 2-Methylpyrrole | Escherichia coli | 64 μg/mL |
| 4-Chloro-1-methylpyrrole | Kocuria rhizophila | 12 μg/mL |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of pyrrole derivatives against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is relevant in models of Parkinson's disease (PD). Compounds with similar structures have been shown to reduce oxidative stress and apoptosis in neuronal cell lines, indicating their potential as therapeutic agents for neurodegenerative diseases .
Table 2: Neuroprotective Effects of Pyrrole Derivatives
| Compound Name | Assay Type | Result |
|---|---|---|
| This compound | MTT Assay | Significant reduction in cell death |
| Compound A | ROS Assay | Decreased reactive oxygen species levels |
| Compound B | Lipid Peroxidation Assay | Inhibition of lipid peroxidation |
The biological activity of pyrrole derivatives often involves multiple mechanisms. For instance, the inhibition of cyclooxygenase-2 (COX-2) has been linked to their anti-inflammatory properties. This inhibition can lead to decreased production of pro-inflammatory mediators such as prostaglandins, which are implicated in various inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrrole derivatives demonstrated that those with trichlorosilyl modifications exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study emphasized the importance of halogen substitution in improving efficacy against resistant strains .
- Neuroprotection in PD Models : In a cellular model simulating Parkinson's disease, pre-treatment with pyrrole derivatives significantly mitigated oxidative stress-induced neuronal death. The compounds were shown to modulate key signaling pathways involved in neuroinflammation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
